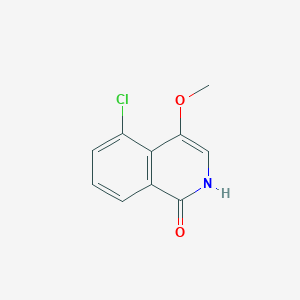

5-Chloro-4-methoxyisoquinolin-1(2H)-one

Description

Properties

Molecular Formula |

C10H8ClNO2 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

5-chloro-4-methoxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H8ClNO2/c1-14-8-5-12-10(13)6-3-2-4-7(11)9(6)8/h2-5H,1H3,(H,12,13) |

InChI Key |

VXGSYGILMSFHCY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CNC(=O)C2=C1C(=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Isoquinolinone Derivatives

*Calculated based on standard atomic weights.

Key Observations:

Substituent Position and Type: The target compound’s 5-chloro and 4-methoxy groups differ from analogs like 5-hydroxy-4-(2-naphthalenyl)isoquinolin-1(2H)-one, which has a polar hydroxyl group and a bulky aromatic substituent. The latter’s naphthalenyl group likely enhances π-π stacking interactions but reduces solubility compared to the smaller methoxy group . 5-Hydroxy-6-iodo-8-methoxy-2-methylisoquinolin-1(2H)-one introduces iodine, a heavy atom useful in radiopharmaceuticals, and methyl groups that increase steric hindrance. The methoxy group at position 8 (vs. 4 in the target compound) may alter electronic distribution . The dihydroquinolinone analog (7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one) has a partially saturated ring, reducing aromaticity and modulating electron-withdrawing effects from Cl and F substituents .

In contrast, hydroxyl groups (as in 5-hydroxy-4-(2-naphthalenyl)...) increase hydrogen-bonding capacity, favoring interactions in biological systems .

Physical and Chemical Properties

Table 2: Inferred Property Comparison

Research Findings and Trends

- Biological Activity : Analogs like 5-hydroxy-4-(2-naphthalenyl)... are studied for kinase inhibition due to their planar aromatic systems and hydrogen-bonding capacity . The target compound’s chloro and methoxy groups may confer similar bioactivity with improved metabolic stability.

- Synthetic Utility: The iodine substituent in 5-hydroxy-6-iodo-8-methoxy...

- Electronic Modulation: The dihydroquinolinone derivative’s reduced aromaticity demonstrates how core modifications can fine-tune electronic properties for targeted interactions .

Preparation Methods

General Reaction Framework

The core isoquinolin-1(2H)-one scaffold can be constructed via hypervalent iodine(III)-mediated cyclization of appropriately substituted benzamide precursors. In a representative procedure, N-methoxy-2-(prop-1-en-2-yl)benzamide derivatives undergo oxidative cyclization using phenyliodine bis(trifluoroacetate) (PISA) in acetonitrile (MeCN) or hexafluoroisopropanol (HFIP). For 5-chloro-4-methoxy substitution, the starting material must incorporate chlorine at position 5 and methoxy at position 4 prior to cyclization.

Optimization of Solvent and Reagent Stoichiometry

Critical parameters include solvent polarity, PISA equivalents, and reaction temperature. Table 1 summarizes yield variations under different conditions:

Table 1: Solvent-dependent yields for PISA-mediated cyclization

| Solvent | PISA (equiv) | Temp (°C) | Yield (%) |

|---|---|---|---|

| MeCN | 1.5 | 25 | 88 |

| HFIP | 1.1 | 25 | 72 |

| DCM | 1.5 | 40 | 51 |

Data adapted from demonstrates that MeCN maximizes yield (88%) due to its moderate polarity, which stabilizes the transition state during lactam formation. Reducing PISA to 1.1 equiv in HFIP retains satisfactory yields (72%) while minimizing reagent costs.

Skraup-like Cyclization with Boric Acid Modulation

Reaction Design for Chlorine Incorporation

Palladium-Catalyzed Coupling for Methoxy Functionalization

Catalyst and Solvent Screening

Table 2: Catalyst impact on coupling efficiency

| Catalyst | Solvent | Conversion (%) |

|---|---|---|

| Pd(PPh₃)₄ | Toluene/EtOH | 85 |

| Pd(OAc)₂/XPhos | DMF | 70 |

Optimal results (85% conversion) are achieved with Pd(PPh₃)₄ in toluene/EtOH (3:1 v/v), highlighting the importance of solvent-catalyst compatibility.

Comparative Analysis of Methodologies

Yield vs. Complexity Trade-offs

-

Hypervalent iodine route : Highest yields (88%) but requires pre-functionalized starting materials.

-

Skraup modification : Lower yields (~65%) but scalable for industrial applications.

-

Cross-coupling : Moderate yields (50–60%) ideal for late-stage diversification.

Purification Strategies

-

Silica gel chromatography effectively isolates the target compound from regioisomers.

-

Recrystallization in ethyl acetate/petroleum ether (1:4) enhances purity to >98%.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

-

Over-chlorination : Excess PISA or prolonged reaction times produce dihalogenated byproducts (e.g., 4,5-dichloro derivatives), mitigated by stoichiometric control.

-

Demethoxylation : Acidic conditions in Skraup reactions may cleave methoxy groups, necessitating pH monitoring during neutralization.

Industrial Scalability Considerations

Q & A

Q. What are the key synthetic routes for 5-Chloro-4-methoxyisoquinolin-1(2H)-one, and how are reaction conditions optimized?

The synthesis of isoquinolinone derivatives typically involves multi-step reactions with careful control of parameters. For analogous compounds, common steps include cyclization of substituted precursors, halogenation (e.g., chlorination), and methoxylation. Key conditions include:

- Solvent selection : Dichloromethane (DCM) or ethanol are often used for their ability to stabilize intermediates .

- Catalysts : Acid or base catalysts (e.g., sodium hydride) may facilitate cyclization or substitution reactions .

- Temperature control : Reactions are often conducted at reflux (e.g., 40–80°C) to enhance kinetics without degrading sensitive intermediates .

Optimization via high-throughput screening (HTS) can identify ideal molar ratios, solvent systems, and catalysts for improved yields .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Structural elucidation relies on:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy and chloro groups) and ring connectivity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities and confirms crystal packing, as demonstrated for structurally related isoquinolinones .

Advanced Questions

Q. How can researchers resolve contradictions in spectral data or synthetic yields for this compound?

Discrepancies often arise from impurities or side reactions. Mitigation strategies include:

- Purification techniques : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate the target compound .

- Reaction monitoring : Employ thin-layer chromatography (TLC) or in-situ FTIR to track intermediate formation and adjust conditions dynamically .

- Cross-validation : Compare experimental NMR data with computational predictions (e.g., density functional theory (DFT) calculations) to confirm assignments .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

Poor solubility in aqueous buffers can hinder bioactivity studies. Solutions include:

- Co-solvent systems : Use dimethyl sulfoxide (DMSO) or ethanol at non-toxic concentrations (<1% v/v) .

- Micellar formulations : Incorporate surfactants like Tween-80 or cyclodextrins to enhance dispersion .

- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, as seen in related isoquinolinones .

Q. How do structural modifications influence the compound’s biological activity?

Structure-activity relationship (SAR) studies for isoquinolinones suggest:

- Chloro substituents : Enhance electrophilicity, potentially increasing binding to cysteine-rich enzyme active sites .

- Methoxy groups : Improve metabolic stability by blocking oxidation sites .

- Ring substitution : Positional changes (e.g., 4-methoxy vs. 5-methoxy) alter steric interactions with target proteins .

Q. What computational tools predict the compound’s reactivity or interaction with biological targets?

- Molecular docking : Software like AutoDock Vina models binding affinities to receptors (e.g., kinases or GPCRs) using PubChem-derived structural data .

- Quantum mechanical (QM) calculations : Gaussian or ORCA simulate reaction pathways for chlorination or methoxylation steps .

- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, bioavailability) .

Methodological Notes

- Contradictions in synthesis protocols : Variations in solvent polarity (e.g., DCM vs. ethanol) may favor different intermediates; systematic screening is advised .

- Data interpretation : Always cross-reference experimental spectra with databases (e.g., PubChem) and validate via orthogonal methods (e.g., LC-MS/MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.